3-Chloro-4'-iso-propylbenzophenone
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Chloro-4’-iso-propylbenzophenone is C16H15ClO . The InChI representation isInChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3
. The Canonical SMILES representation is CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
. Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4’-iso-propylbenzophenone is 258.74 g/mol . It has a XLogP3 value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 258.0811428 g/mol . Its topological polar surface area is 17.1 Ų , and it has 18 heavy atoms . Its complexity, as computed by PubChem, is 279 .Scientific Research Applications
Environmental Monitoring and Analysis
Research has shown that compounds such as parabens and triclosan, which are related to benzophenone derivatives, are extensively used in personal care products and food processing. These compounds, due to their widespread use and potential health risks, are of interest in environmental monitoring, particularly in assessing exposure in breastfed infants. Advanced analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to measure concentrations of these compounds in human milk, reflecting their environmental and biological relevance (Ye et al., 2008).
Chemical Synthesis and Industrial Applications
The transformation of phenolic compounds to their respective benzoate forms via various mechanisms is an area of significant research. This transformation process is crucial in the chemical industry for synthesizing various derivatives for different applications. For instance, the use of fluorinated analogues has been employed to understand the transformation mechanisms of phenol to benzoate, which is relevant to the synthesis of benzophenone derivatives (Genthner, Townsend, & Chapman, 1989).
Environmental Toxicology
Studies on the formation of hazardous compounds like polychlorinated dibenzo-p-dioxins (PCDDs) from high-temperature thermal decomposition of chlorophenols (related to benzophenone derivatives) are vital in understanding environmental pollution and toxicology. These studies contribute to the knowledge of emissions and transformations of potentially toxic compounds in various environmental processes, such as incineration (Sidhu et al., 1995).
Pharmacological Research
Research on phenolic acids like chlorogenic acid (CGA), which share structural similarities with benzophenone derivatives, indicates significant biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Such research is crucial in the development of natural, health-beneficial additives and therapeutic agents (Naveed et al., 2018).
Advanced Chemical Reactions and Synthesis
Investigations into the reactions of phenolic compounds like thiobenzophenone with various dienes are significant in the field of organic chemistry. These studies aid in understanding the mechanisms of complex chemical reactions and in the development of new synthetic methods, which can be applied to benzophenone derivatives (Ohno, Ohnishi, & Tsuchihashi, 1969).
properties
IUPAC Name |
(3-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNHKJZEPGSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373977 | |
Record name | 3-Chloro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-iso-propylbenzophenone | |
CAS RN |
844884-92-0 | |
Record name | (3-Chlorophenyl)[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844884-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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